molecular formula C10H13N5O4 B6191718 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid CAS No. 2680542-96-3

2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid

Cat. No. B6191718
M. Wt: 267.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yloxyacetic acid (NPPA) is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound that is used as an intermediate for the production of several pharmaceuticals and other compounds. NPPA is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent dye. In addition, it is used as a substrate in enzyme assays and as a model compound in studies of molecular structure and drug design.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid' involves the reaction of 4-nitrosopiperazine with 2-chloro-5-(hydroxymethyl)pyrimidine, followed by the conversion of the resulting intermediate to the final product through a series of reactions.

Starting Materials
4-nitrosopiperazine, 2-chloro-5-(hydroxymethyl)pyrimidine, Sodium hydride, Diethyl ether, Methanol, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Acetic acid, Sodium acetate, Wate

Reaction
Step 1: Dissolve 4-nitrosopiperazine in diethyl ether and add sodium hydride. Stir the mixture for 30 minutes at room temperature., Step 2: Add 2-chloro-5-(hydroxymethyl)pyrimidine to the reaction mixture and stir for 24 hours at room temperature., Step 3: Add methanol to the reaction mixture and stir for 1 hour at room temperature., Step 4: Add hydrochloric acid to the reaction mixture and stir for 1 hour at room temperature., Step 5: Extract the product with diethyl ether and dry over sodium sulfate., Step 6: Add sodium hydroxide to the product and stir for 1 hour at room temperature., Step 7: Add acetic anhydride to the reaction mixture and stir for 1 hour at room temperature., Step 8: Add acetic acid to the reaction mixture and stir for 1 hour at room temperature., Step 9: Add sodium acetate to the reaction mixture and stir for 1 hour at room temperature., Step 10: Extract the product with diethyl ether and dry over sodium sulfate., Step 11: Recrystallize the product from water to obtain the final compound '2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid'.

Scientific Research Applications

2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent dye. It is also used as a substrate in enzyme assays and as a model compound in studies of molecular structure and drug design. In addition, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has been used in studies of the structure and function of proteins, as well as in studies of the mechanism of action of drugs.

Mechanism Of Action

The mechanism of action of 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is not fully understood. However, it is believed that 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid binds to proteins and enzymes in a reversible manner, forming a complex that is stabilized by hydrogen bonds. This complex is thought to be responsible for the catalytic activity of 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid in organic reactions. Furthermore, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is believed to interact with DNA and RNA, which may explain its role in studies of molecular structure and drug design.

Biochemical And Physiological Effects

2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of proteins. In addition, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Furthermore, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid has been shown to have an effect on the expression of certain genes.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid in lab experiments is its low cost and easy availability. In addition, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is relatively non-toxic and can be stored at room temperature for extended periods of time. However, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is sensitive to light and air and should be stored in a dark, airtight container. Furthermore, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid is a strong acid and should be handled with care.

Future Directions

The potential applications of 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid are still being explored. Possible future directions include its use as a tool in the development of new drugs and as a probe for the study of protein-protein interactions. In addition, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid could be used to study the structure and function of proteins involved in signal transduction pathways, as well as to study the effects of drugs on gene expression. Furthermore, 2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid could be used to study the mechanism of action of drugs, as well as to develop new methods for the synthesis of pharmaceuticals.

properties

CAS RN

2680542-96-3

Product Name

2-{[2-(4-nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid

Molecular Formula

C10H13N5O4

Molecular Weight

267.2

Purity

0

Origin of Product

United States

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